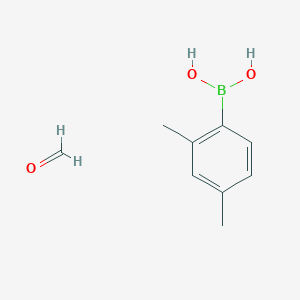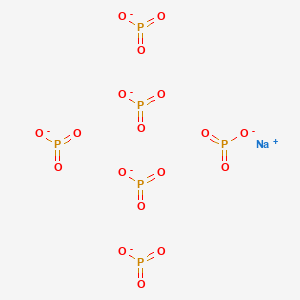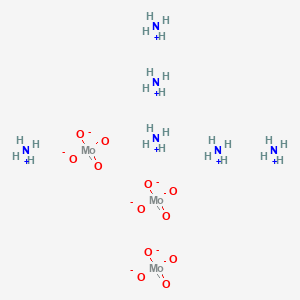![molecular formula C29H28ClNO2 B7909592 3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7909592.png)
3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol is a useful research compound. Its molecular formula is C29H28ClNO2 and its molecular weight is 458.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(7-chloroquinolin-2-yl)ethenylphenol, which is synthesized from 7-chloro-2-aminquinoline and 2-hydroxybenzaldehyde. The second intermediate is 3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol, which is synthesized from 2-hydroxyacetophenone and 3-chloropropan-1-ol. These two intermediates are then coupled using a Grignard reaction to form the final product.
Starting Materials
7-chloro-2-aminquinoline, 2-hydroxybenzaldehyde, 2-hydroxyacetophenone, 3-chloropropan-1-ol, magnesium, ethyl ether, diethyl ether, hydrochloric acid, sodium hydroxide, sodium sulfate, sodium chloride
Reaction
Step 1: Synthesis of 2-(7-chloroquinolin-2-yl)ethenylphenol, a. Dissolve 7-chloro-2-aminquinoline (1.0 g, 5.4 mmol) and 2-hydroxybenzaldehyde (1.2 g, 9.0 mmol) in ethanol (20 mL) and add a catalytic amount of hydrochloric acid., b. Heat the mixture at reflux for 4 hours., c. Cool the mixture to room temperature and filter the resulting solid., d. Wash the solid with ethanol and dry under vacuum to obtain 2-(7-chloroquinolin-2-yl)ethenylphenol as a yellow solid (1.5 g, 85% yield)., Step 2: Synthesis of 3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol, a. Dissolve 2-hydroxyacetophenone (1.0 g, 7.2 mmol) and 3-chloropropan-1-ol (1.2 g, 10.8 mmol) in diethyl ether (20 mL) and add a catalytic amount of hydrochloric acid., b. Heat the mixture at reflux for 4 hours., c. Cool the mixture to room temperature and filter the resulting solid., d. Wash the solid with diethyl ether and dry under vacuum to obtain 3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol as a white solid (1.5 g, 80% yield)., Step 3: Coupling of intermediates using Grignard reaction, a. Dissolve 2-(7-chloroquinolin-2-yl)ethenylphenol (0.5 g, 2.2 mmol) and 3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol (0.6 g, 2.6 mmol) in dry ethyl ether (20 mL) under nitrogen atmosphere., b. Add magnesium turnings (0.2 g, 8.3 mmol) to the mixture and reflux for 4 hours., c. Cool the mixture to room temperature and add a solution of hydrochloric acid (1 M, 10 mL) dropwise., d. Extract the mixture with diethyl ether (3 x 20 mL) and wash the combined organic layers with sodium hydroxide solution (10%, 20 mL)., e. Dry the organic layer over sodium sulfate and filter., f. Concentrate the filtrate under reduced pressure to obtain the crude product., g. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as eluent to obtain the final product as a white solid (0.5 g, 45% yield).
Eigenschaften
IUPAC Name |
3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)27-9-4-3-8-26(27)25(16-17-32)22-7-5-6-20(18-22)10-14-24-15-12-21-11-13-23(30)19-28(21)31-24/h3-15,18-19,25,32-33H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXODXRBRJRKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C(CCO)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

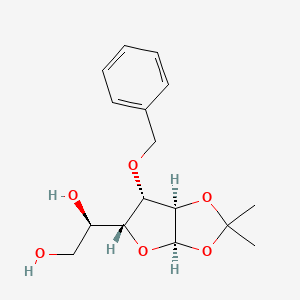
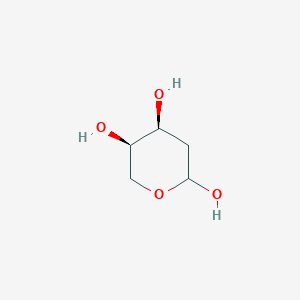
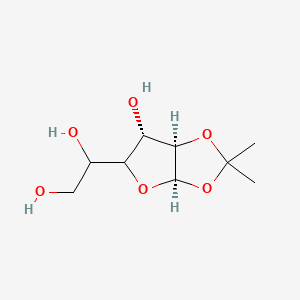
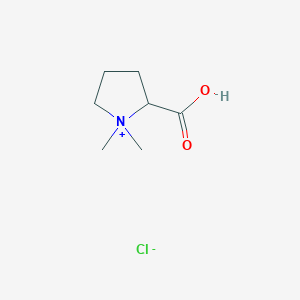
![(3S,4S,5S,6S,7R,9R,11R,12S,13S,14R)-6-[(2S,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B7909554.png)
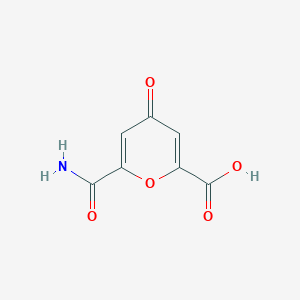
![cyclo[DL-Abu-Sar-DL-N(Me)Leu-DL-Val-DL-N(Me)Leu-DL-Ala-DL-Ala-DL-N(Me)Leu-DL-N(Me)Leu-DL-N(Me)Val-DL-N(Me)Bmt]](/img/structure/B7909567.png)
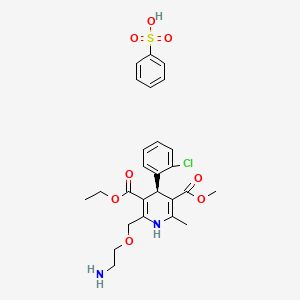
![(2S)-3-amino-N-[(1R,2S,3S,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B7909575.png)
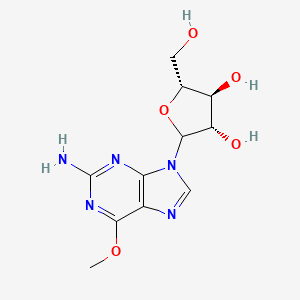
![methyl N-[(2S)-1-[2-[(3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B7909584.png)
